4-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]benzene-1,2-diamine
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Overview
Description
4-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]benzene-1,2-diamine is an organic compound that features a benzene ring substituted with a pyrazole ring and a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]benzene-1,2-diamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the cyclopropylmethyl group: This step involves the alkylation of the pyrazole ring with cyclopropylmethyl halide in the presence of a base such as potassium carbonate.
Attachment of the benzene-1,2-diamine moiety: This can be done through a nucleophilic aromatic substitution reaction where the pyrazole derivative reacts with a suitable benzene-1,2-diamine precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener, more sustainable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzene ring or the pyrazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Substituted derivatives where nucleophiles replace hydrogen atoms on the benzene ring.
Scientific Research Applications
4-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]benzene-1,3-diamine
- 4-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]benzene-1,4-diamine
- 4-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]benzene-1,2-diol
Uniqueness
The uniqueness of 4-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]benzene-1,2-diamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopropylmethyl group and the specific positioning of the diamine moiety can lead to distinct interactions with molecular targets compared to its analogs.
Properties
IUPAC Name |
4-[1-(cyclopropylmethyl)pyrazol-4-yl]benzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-12-4-3-10(5-13(12)15)11-6-16-17(8-11)7-9-1-2-9/h3-6,8-9H,1-2,7,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBQRHCJGFONSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=N2)C3=CC(=C(C=C3)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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